![molecular formula C18H17ClN2OS B2561393 {5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol CAS No. 318959-22-7](/img/structure/B2561393.png)
{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol, also known as 4-chlorobenzylsulfanyl-1-methyl-3-phenylpyrazol-4-yl methanol, is a small molecule that has been used in a wide range of scientific research applications. It has a variety of biochemical and physiological effects, both in vitro and in vivo, and has been used in a number of lab experiments.
Applications De Recherche Scientifique
Pharmacological Interactions and Therapeutic Uses
Alcohol Dehydrogenase Inhibition : 4-Methylpyrazole, a related compound, has been studied for its ability to inhibit alcohol dehydrogenase activity. It's considered a potential replacement for ethanol in the treatment of methanol and ethylene glycol intoxications due to its longer duration of action and fewer adverse effects. Studies in humans have demonstrated that it can significantly decrease the rate of elimination of ethanol and mutually inhibit the metabolism of ethanol and itself, suggesting its effectiveness in blocking methanol or ethylene glycol metabolism (Jacobsen et al., 1996).
Treatment of Methanol Poisoning in Pediatrics : Fomepizole, another compound structurally related to "{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol", has been used in treating methanol toxicity in children, avoiding the need for ethanol infusion and its side effects. This suggests its efficacy and safety in pediatric populations for managing methanol poisoning (Brown et al., 2001).
NOP Receptor Antagonism : LY2940094, a potent and selective NOP antagonist with a similar structural moiety, has shown therapeutic potential for conditions like obesity, eating disorders, and depression. The compound effectively penetrated the human brain, and oral doses achieved sustainably high levels of NOP receptor occupancy, suitable for testing clinical efficacy (Raddad et al., 2016).
Anxiolytic Activity : A compound structurally similar to "{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol" demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This points to its potential use in anxiety-related disorders (Brito et al., 2017).
Metabolism and Disposition Studies : Studies on similar compounds have focused on understanding their metabolism and disposition in humans, pointing to the importance of characterizing such properties for therapeutic applications. For instance, venetoclax, a B-cell lymphoma-2 protein inhibitor, showed that it was primarily cleared by hepatic metabolism, with significant findings on its unusual metabolites and their formation pathways (Liu et al., 2017).
Propriétés
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-phenylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-21-18(23-12-13-7-9-15(19)10-8-13)16(11-22)17(20-21)14-5-3-2-4-6-14/h2-10,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJXVNUMZSWLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.